molecular formula C9H11N2Na4O14P3S B1139189 2-Thioutp tetrasodium salt CAS No. 1343364-70-4

2-Thioutp tetrasodium salt

Cat. No. B1139189
CAS RN: 1343364-70-4
M. Wt: 588.13
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thioutp tetrasodium salt, also known as 2-thiopseudourea tetrasodium salt, is an organic compound composed of four sodium atoms, two thiophene molecules, and one pseudourea molecule. It is a white, crystalline solid that is soluble in water, ethanol and other organic solvents. It is a versatile compound, with uses in a variety of fields, including pharmaceuticals, biochemistry, and biotechnology.

Scientific Research Applications

  • Cell Viability and Drug Sensitivity Testing : A study by Tominaga et al. (1999) described the use of a tetrazolium salt, closely related to 2-Thioutp tetrasodium salt, for cell viability assays and drug sensitivity tests. This salt demonstrated higher sensitivity as a chromogenic indicator for cell viability compared to conventional tetrazolium salts (Tominaga et al., 1999).

  • Recovery of Heavy Metals : Virolainen et al. (2015) investigated the use of a weak anion exchanger with polyamine functionality, which includes the application of tetrasodium salt of EDTA, for the recovery of silver and other heavy metals from concentrated base metal-chloride solutions (Virolainen et al., 2015).

  • Heavy Metal Ion Removal : Kołodyńska et al. (2008) explored the use of the tetrasodium salt of polyaspartic acid for removing copper(II) and zinc(II) ions from aqueous solutions, demonstrating its high affinity for these ions (Kołodyńska et al., 2008).

  • Treatment of Cystic Fibrosis : Yerxa et al. (2002) studied INS37217, a compound related to this compound, as a P2Y2 receptor agonist for the treatment of cystic fibrosis. This study highlighted its potential in enhancing mucociliary clearance and its resistance to metabolism by airway cells (Yerxa et al., 2002).

  • Identification of Biomarkers in Glioma : Chen et al. (2017) and Peng et al. (2018) used Terahertz Time-domain Spectroscopy to identify isomers of 2-Hydroxyglutaric acid disodium salt, a biomarker in glioma, demonstrating the potential of this technique in cancer research (Chen et al., 2017); (Peng et al., 2018).

Mechanism of Action

Target of Action

The primary target of 2-Thioutp tetrasodium salt is the P2Y2 receptor . This receptor is a part of the purinergic signaling pathway, which plays a crucial role in many biological processes.

Mode of Action

This compound acts as a potent and selective agonist for the P2Y2 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the P2Y2 receptor, activating it.

Pharmacokinetics

It is noted that the compound is soluble in water , which could potentially influence its bioavailability and distribution.

Biochemical Analysis

properties

IUPAC Name

tetrasodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N2O14P3S.4Na/c12-5-1-2-11(9(29)10-5)8-7(14)6(13)4(23-8)3-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h1-2,4,6-8,13-14H,3H2,(H,18,19)(H,20,21)(H,10,12,29)(H2,15,16,17);;;;/q;4*+1/p-4/t4-,6-,7-,8-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBCNKBBEOQRRB-ODQFIEKDSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N2Na4O14P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.